1-(Bromomethyl)-3-ethenylbenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCJSNUJPWSKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622039 | |
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-76-8 | |
| Record name | 1-(Bromomethyl)-3-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromomethyl 3 Ethenylbenzene
Strategic Approaches to the Target Structure
The primary challenge in synthesizing 1-(bromomethyl)-3-ethenylbenzene lies in the selective functionalization of the methyl group of a precursor like 3-vinyltoluene without affecting the vinyl group or the aromatic ring. The two main strategies employed are direct regioselective bromination and multi-step synthesis from more elaborate precursors.
Regioselective Bromination of Ethenylbenzene Derivatives
The most direct route to this compound involves the regioselective bromination of 3-vinyltoluene (also known as 3-methylstyrene). This approach is favored for its atom economy and fewer synthetic steps. The key to this strategy is the use of reagents and conditions that promote benzylic bromination over addition to the double bond or electrophilic aromatic substitution.
Free radical bromination is a common and effective method for the selective bromination of benzylic positions. This reaction is typically initiated by light (photochemical initiation) or a radical initiator. The reaction proceeds via a free radical chain mechanism where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical.
A typical procedure involves the reaction of 3-vinyltoluene with a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is often initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) and carried out under reflux conditions. chemicalbook.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors substitution over addition reactions.
Table 1: Reaction Conditions for Photochemical Bromination
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ to favor radical substitution over electrophilic addition. |
| Initiator | 2,2'-azobis(isobutyronitrile) (AIBN) or UV light | Generates the initial bromine radicals to start the chain reaction. |
| Solvent | Carbon tetrachloride (CCl₄) or cyclohexane | Non-polar solvents that do not react with the radicals. |
| Temperature | Reflux | Provides the necessary energy to initiate and propagate the radical chain reaction. |
While photochemical initiation is effective, catalytic systems can offer alternative or improved methods for regioselective bromination. Although less common for benzylic bromination compared to free-radical methods, certain catalysts can influence the selectivity of bromination reactions. For instance, the use of zeolites has been shown to induce high para-selectivity in the electrophilic bromination of toluene-like substrates, though this is for aromatic substitution rather than benzylic. nih.gov
In the context of benzylic bromination, catalysts are more often employed to enhance the efficiency of the radical initiation process or to enable the use of alternative brominating agents. However, for the specific transformation of 3-vinyltoluene to this compound, radical initiation with AIBN or light remains the most direct and widely utilized approach.
Multi-Step Organic Synthesis from Precursors
An alternative to direct bromination is a multi-step synthesis, which can offer greater control over regioselectivity, especially when dealing with complex starting materials or when direct bromination proves to be low-yielding or non-selective. libretexts.org A plausible multi-step route to this compound could start from a precursor where the methyl group is already functionalized.
For example, one could start with 3-methylbenzoic acid. The carboxylic acid group can be reduced to an alcohol, which is then converted to the corresponding bromide. The vinyl group would then need to be introduced, for instance, through a Wittig reaction on a corresponding aldehyde. However, a more convergent approach would be to start with a precursor that already contains the vinyl group and a functional group that can be converted to a bromomethyl group.
A hypothetical multi-step synthesis could involve the following transformations:
Starting Material: 3-Vinylbenzoic acid
Reduction: Reduction of the carboxylic acid to a primary alcohol (3-vinylbenzyl alcohol) using a reducing agent like lithium aluminum hydride (LiAlH₄).
Bromination: Conversion of the alcohol to the bromide (this compound) using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
This multi-step approach, while longer, can circumvent issues of selectivity encountered in direct bromination.
Novel Synthetic Routes and Reaction Design
Research into novel synthetic routes often focuses on improving efficiency, safety, and environmental friendliness. For the synthesis of this compound, this could involve the development of new catalytic systems that operate under milder conditions or the use of microflow reactors to improve reaction control and safety, especially for highly exothermic radical reactions.
The design of new reactions might also explore alternative precursors. For instance, methods involving the functionalization of a pre-formed polymer containing vinyltoluene units could be a novel approach for specific applications, although this would not yield the monomeric compound.
Methodological Advancements in Preparation
Recent advancements in synthetic methodology that could be applied to the preparation of this compound include the development of more selective brominating agents and the use of continuous flow chemistry. Flow chemistry, in particular, offers significant advantages for radical reactions, including precise temperature control, rapid mixing, and the ability to safely handle hazardous reagents and intermediates. This technology could lead to higher yields and purities of this compound by minimizing side reactions and decomposition products.
Furthermore, the development of new organocatalysts for radical reactions could provide metal-free alternatives to traditional initiators, which can be a source of contamination in the final product.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Bromomethyl Moiety
The bromomethyl group is primarily susceptible to reactions involving the carbon-bromine bond, a common feature for benzylic halides.
Nucleophilic Substitution Reactions and Kinetics
The bromomethyl group of 1-(bromomethyl)-3-ethenylbenzene readily undergoes nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comdalalinstitute.com
The SN1 mechanism is a two-step process. libretexts.org The initial and rate-determining step involves the spontaneous dissociation of the alkyl halide to form a carbocation. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, making it a first-order reaction. libretexts.org
The SN2 mechanism , in contrast, is a single-step, or concerted, process. libretexts.orglibretexts.org The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This simultaneous bond-forming and bond-breaking process results in an inversion of the stereochemical configuration at the carbon center. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, thus exhibiting second-order kinetics. libretexts.orglibretexts.org
The choice between the SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com For this compound, being a primary benzylic halide, the SN2 mechanism is generally favored, especially with strong nucleophiles. However, the potential for resonance stabilization of the resulting benzylic carbocation can also allow for SN1 reactions under appropriate conditions, such as with weak nucleophiles in polar protic solvents.
Kinetic studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with anilines, have demonstrated bimolecular rate constants, supporting an SN2 mechanism. ias.ac.in The reaction rates are influenced by solvent polarity and temperature. ias.ac.in
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Reaction | SN2 Reaction |
| Mechanism | Two-step (carbocation intermediate) libretexts.org | One-step (concerted) libretexts.org |
| Rate Law | Rate = k[Alkyl Halide] libretexts.org | Rate = k[Alkyl Halide][Nucleophile] dalalinstitute.com |
| Kinetics | First-order libretexts.org | Second-order libretexts.org |
| Stereochemistry | Racemization libretexts.org | Inversion of configuration libretexts.org |
| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Primary > Secondary > Tertiary masterorganicchemistry.com |
| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |
Radical-Mediated Transformations
The bromomethyl group can also participate in radical-mediated transformations. A key example is Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. In ATRP, the carbon-bromine bond can be homolytically cleaved to generate a benzylic radical, which then initiates polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. nih.gov The process is often catalyzed by transition metal complexes or, more recently, by organic photoredox catalysts under visible light. nih.gov
Free radical substitution reactions can also occur, typically initiated by light or heat. ucsb.edu In such reactions, a bromine atom is abstracted, leading to the formation of a benzylic radical. This radical can then react with other species in the reaction mixture. The thermodynamic driving force for these reactions is often the formation of stronger bonds than those that are broken. libretexts.org
Elimination and Rearrangement Pathways
Elimination reactions (E1 and E2) are often in competition with nucleophilic substitution. youtube.com For primary halides like this compound, the E2 mechanism is more likely, especially in the presence of a strong, sterically hindered base. This would lead to the formation of a conjugated system.
Rearrangement reactions are also possible, particularly if a carbocation is formed via an SN1 pathway. The initial benzylic carbocation could potentially undergo rearrangement, although this is less common for simple benzylic systems. Studies on related compounds, such as p-nitrocumyl bromide, have shown that elimination can be a significant side reaction in nucleophilic substitution processes. ucl.ac.uk
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group provides a site for addition reactions, expanding the synthetic utility of this compound.
Electrophilic and Radical Addition Reactions
The carbon-carbon double bond of the ethenyl group is electron-rich, making it susceptible to attack by electrophiles. labster.com This leads to electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) proceeds via the formation of a carbocation intermediate. libretexts.org The initial attack of the electrophile (H+) on the double bond forms a more stable carbocation, followed by the attack of the nucleophile (X-). libretexts.org Similarly, the addition of halogens like bromine proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. libretexts.org
Radical addition to the double bond can also occur. libretexts.org This type of reaction is typically initiated by a radical species and proceeds through a radical chain mechanism. The regioselectivity of radical addition is often different from that of electrophilic addition.
Orthogonal Reactivity and Chemoselectivity in Multifunctional Systems
The distinct reactivity of the two functional groups in this compound—the bromomethyl group and the ethenyl (vinyl) group—allows for selective transformations, a concept known as orthogonal reactivity. This property is crucial in multifunctional systems where one group must react while the other remains intact for subsequent reactions.
The bromomethyl group is susceptible to nucleophilic substitution reactions. weebly.com Nucleophiles, which are electron-rich species, readily attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion. weebly.com The reactivity in nucleophilic substitution can be influenced by the strength of the nucleophile. weebly.com
Conversely, the ethenyl group is prone to electrophilic addition and polymerization reactions. The choice of reagents and reaction conditions dictates which functional group will react. For instance, employing a strong nucleophile in the absence of a polymerization initiator will favor substitution at the bromomethyl site.
A significant challenge and area of research is achieving high chemoselectivity in reactions involving molecules with multiple reactive sites. nih.gov In the context of this compound, this involves directing a reagent to react exclusively with either the bromomethyl or the ethenyl group. For example, in the synthesis of polymers, the vinyl group is the desired site of reaction, while the bromomethyl group can be preserved for post-polymerization modification. This allows for the synthesis of functional polymers with tailored properties.
Catalytic Influence on Reaction Pathways
Catalysts play a pivotal role in directing the reaction pathways of this compound, particularly in cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds and are widely used in organic synthesis. researchgate.netnih.govyoutube.com
In the context of this compound, the bromomethyl group can participate in cross-coupling reactions. However, the aryl halide functionality, if present, is typically more reactive in standard palladium-catalyzed cross-coupling reactions. For instance, in a molecule containing both a bromomethyl group and an aryl bromide, the reaction would preferentially occur at the aryl bromide position. The choice of ligand for the palladium catalyst can significantly influence the reactivity and selectivity of these transformations. nih.gov For example, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition of aryl chlorides, which are typically less reactive than aryl bromides. nih.gov
The table below summarizes the influence of different palladium catalysts and ligands on cross-coupling reactions, which are analogous to the potential reactions of the aryl bromide counterpart of this compound.
| Catalyst/Ligand System | Reaction Type | Substrate Scope | Key Features |
| Pd/P(t-Bu)₃ | Suzuki Coupling | Aryl chlorides, bromides, and iodides | High efficiency for unactivated aryl chlorides; room temperature reactions for aryl bromides and iodides. nih.gov |
| Pd/PCy₃ | Suzuki Coupling | Aryl triflates | Effective for substrates where Pd/P(t-Bu)₃ is inefficient. nih.gov |
| Palladium Complexes | Mizoroki-Heck Reaction | Aryl-substituted alkenes | Forms C(sp²)-C(sp²) bonds, with the resulting double bond available for further functionalization. researchgate.net |
| Palladium Complexes | Sonogashira Coupling | Alkynes | A reliable method for constructing sp²-carbon-sp-carbon bonds. researchgate.netyoutube.com |
| Iridium-mediated | C-H Activation/Borylation | Aromatic C-H bonds | Allows for the introduction of a boryl group, which can then participate in Suzuki couplings. consensus.appnih.gov |
The development of catalysts that can selectively activate the C-Br bond of the bromomethyl group in the presence of the vinyl group, or vice versa, is an ongoing area of research. This would further expand the synthetic utility of this compound.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net For a molecule like this compound, computational studies can provide valuable insights into its reactivity.
For instance, DFT calculations can be used to model the transition states of nucleophilic substitution reactions at the bromomethyl group. mdpi.com This allows for the determination of activation energies and reaction pathways, helping to predict the most favorable reaction conditions. mdpi.com The formation of intermediates, such as the seleniranium cation in related systems, can be investigated to understand the regioselectivity of nucleophilic attacks. mdpi.com
In the realm of palladium-catalyzed cross-coupling reactions, computational studies can help to understand the role of ligands in the catalytic cycle. nih.gov By calculating the energies of the various intermediates and transition states (e.g., oxidative addition, transmetalation, and reductive elimination), researchers can rationalize the observed reactivity and selectivity. youtube.com This understanding can guide the design of new and more efficient catalysts.
For example, computational studies have been employed to understand the different outcomes in Suzuki and Heck reactions catalyzed by palladium with different phosphine ligands. nih.gov These studies can reveal the subtle electronic and steric factors that govern the catalytic process.
Polymer Science and Macromolecular Engineering
Polymerization Dynamics and Mechanisms
The presence of two reactive sites on the monomer enables its participation in several distinct polymerization mechanisms, leading to polymers of varying structures and properties.
The homopolymerization of 1-(Bromomethyl)-3-ethenylbenzene proceeds through the vinyl group, typically via free-radical polymerization, to form poly(this compound). As a styrenic monomer, it can be polymerized using conventional thermal or chemical initiators. Studies on its isomer, vinylbenzyl chloride (VBC), show that thermal autoinitiation can occur at elevated temperatures (e.g., 110 °C), though this may lead to polymers with poor molecular weight control. nih.govbeilstein-journals.org For better control, chemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly employed at moderate temperatures (60-80 °C). strath.ac.uk The resulting polymer possesses a polystyrene backbone with pendant bromomethyl groups, which are available for subsequent post-polymerization modification.
Table 1: Representative Conditions for Homopolymerization of Vinylbenzyl Halides
| Polymerization Type | Initiator | Solvent | Temperature (°C) | Observations |
|---|---|---|---|---|
| Free-Radical | AIBN / BPO | Toluene (B28343), DMF | 60 - 80 | Standard method for producing polymers with broad molecular weight distribution. nih.govstrath.ac.uk |
| Thermal Autoinitiation | None | Bulk or DMF | >100 | Can lead to faster kinetics but often results in poor control over molecular weight and high dispersity. beilstein-journals.org |
| RAFT Polymerization | AIBN + RAFT Agent | DMF | 60 | Allows for controlled molecular weight and narrow polydispersity. nih.govbeilstein-journals.org |
Controlled radical polymerization (CRP) techniques are instrumental in synthesizing well-defined polymers from styrenic monomers. Atom Transfer Radical Polymerization (ATRP) is a powerful CRP method that enables the synthesis of polymers with predetermined molecular weights and low polydispersity (Mw/Mn < 1.5). cmu.edu The general mechanism involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (e.g., CuBr/ligand), which generates a propagating radical. cmu.edu
While this compound can be polymerized through its vinyl group using ATRP, an alternative and highly valuable application involves using the bromomethyl group as an initiating site. nih.govbeilstein-journals.org A homopolymer of a different monomer, such as styrene (B11656), can be prepared, and then the pendant benzyl (B1604629) bromide groups on the resulting polymer chain can act as macroinitiators for the "grafting from" ATRP of a second monomer. nih.govuu.nl This creates graft copolymers with well-defined side chains. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another robust CRP method that is particularly well-suited for this monomer, as it can avoid potential side reactions involving the benzylic halide that might occur in ATRP systems. beilstein-journals.org
The bromomethyl group allows this compound to participate in step-growth polymerization reactions. One prominent example is Friedel-Crafts polymerization. The benzylic bromide can act as an electrophile in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to alkylate the aromatic rings of other monomer units. nih.govacgpubs.org This reaction, when applied to a polymer bearing these groups, can lead to extensive cross-linking, forming hyper-cross-linked networks with high surface areas. strath.ac.uk Such a reaction was used to hyper-cross-link poly(acrylonitrile-co-divinylbenzene-co-vinylbenzyl chloride) microspheres, where the chloromethyl groups were consumed to form new carbon-carbon bonds between polymer chains. strath.ac.uk
Another relevant step-growth mechanism is Suzuki polycondensation. This palladium-catalyzed cross-coupling reaction typically pairs an organoboron compound with an organohalide. nih.gov In principle, a derivative of this compound could be designed to participate in such a polymerization, where the benzylic bromide serves as the halide component, leading to the formation of poly(phenylene vinylene)s or related conjugated polymers. rsc.org
Copolymerization with Co-monomers
Copolymerization significantly broadens the functional scope of polymers derived from this compound. By incorporating other monomers, materials with tailored chemical, physical, and mechanical properties can be engineered.
This compound can be readily copolymerized with a variety of other vinyl monomers using both conventional free-radical and controlled radical techniques.
Statistical Copolymers: When the monomer is polymerized simultaneously with a co-monomer like styrene (St) or methyl methacrylate (B99206) (MMA) via free-radical polymerization, a statistical copolymer is formed where the monomer units are arranged randomly along the polymer chain. researchgate.netrsc.org The composition of the resulting copolymer is dependent on the feed ratio and the reactivity ratios of the monomers.
Block Copolymers: Controlled radical polymerization methods like ATRP or RAFT are essential for creating block copolymers. researchgate.netharth-research-group.org A typical synthesis involves polymerizing one monomer to create a "living" polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer. For instance, a poly(styrene) block could be synthesized first, followed by the addition of this compound to grow a second block, resulting in a poly(styrene)-b-poly(this compound) diblock copolymer. This architecture combines the properties of both blocks in a single molecule.
Table 2: Examples of Co-monomers for Copolymerization
| Co-monomer | Polymerization Method | Resulting Architecture | Potential Properties |
|---|---|---|---|
| Styrene | Free Radical, ATRP, RAFT | Statistical, Block | Provides hydrophobicity, mechanical strength. researchgate.netrsc.org |
| (Meth)acrylates | Free Radical, ATRP, RAFT | Statistical, Block | Introduces ester functionalities, tunable glass transition temperature. |
| Acrylonitrile | Free Radical | Statistical | Enhances chemical resistance and polarity. strath.ac.uk |
| N-Cyclohexylmaleimide | ATRP | Statistical | Increases the glass transition temperature and heat resistance of the copolymer. cmu.edu |
Graft copolymers consist of a main polymer backbone with one or more side chains of a different composition. The reactive bromomethyl group is exceptionally useful for creating such architectures, primarily through the "grafting from" approach. nih.govunivook.com
In this method, this compound is first homopolymerized or copolymerized to create a polymer backbone. The pendant bromomethyl groups distributed along this backbone then serve as multiple initiation sites for the controlled radical polymerization, typically ATRP, of a second monomer. nih.govbeilstein-journals.org This results in the "growth" of new polymer chains (grafts) from the main backbone. This technique has been successfully used to graft polymers from surfaces functionalized with initiating groups and to create well-defined polymer brushes on nanoparticles. nih.govnih.govcmu.edu For example, poly(N-isopropylacrylamide) brushes have been grafted from particles functionalized with ATRP initiators derived from vinylbenzyl chloride. uu.nl This strategy allows for precise control over the length and density of the grafted chains, leading to complex and highly functional materials. nih.gov
Synthesis of Functionalized Polymers
The dual reactivity of this compound enables the straightforward introduction of functional groups into a polymer structure, either at the chain ends or as pendant groups along the polymer backbone.
The bromomethyl group of this compound can serve as a potent initiation site for controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for the synthesis of polymers where the functional group derived from the monomer is located at the chain end.
In a typical ATRP process, the carbon-bromine bond of the bromomethyl group can be homolytically cleaved in the presence of a transition metal catalyst, such as a copper(I) complex, to generate a radical species that can then initiate the polymerization of other monomers. cmu.edu This "initiator-first" approach is a cornerstone of creating well-defined polymers with specific end-group functionality. For instance, using this compound as an initiator for the polymerization of monomers like styrene or acrylates would result in a polymer chain with a terminal ethenylbenzene group. This vinyl-terminated macromonomer is then available for subsequent polymerization or modification reactions.
The development of living/controlled polymerization methods has been pivotal for producing polymers with high end-group fidelity. escholarship.org The ability to precisely control the structure of the polymer chain terminus allows for the creation of building blocks for more complex materials such as block copolymers or surface-grafted polymers. escholarship.orgdntb.gov.ua While direct studies on this compound as a primary initiator are not extensively documented in the provided results, the principles of ATRP using similar benzylic halide initiators are well-established. cmu.educmu.edu For example, 1-phenylethyl bromide has been effectively used to initiate the controlled polymerization of styrene. researchgate.net
Table 1: Examples of Initiators Used in Atom Transfer Radical Polymerization (ATRP)
| Initiator | Monomer(s) | Resulting Polymer Architecture | Reference |
|---|---|---|---|
| 1-Phenylethyl bromide | Styrene | Linear polystyrene with a defined end-group. | researchgate.net |
| Tetra(bromomethyl)benzene | Styrene, N-Cyclohexylmaleimide | Four-arm star copolymers. | cmu.edu |
This table presents examples of benzylic bromide initiators in ATRP and a hypothetical application of this compound.
When this compound is copolymerized with other monomers through its ethenyl group, the bromomethyl moiety is incorporated as a pendant functional group along the polymer backbone. This pendant benzylic bromide is a versatile handle for a wide array of post-polymerization modification reactions.
The reactivity of the pendant bromomethyl group is analogous to that of vinylbenzyl chloride (VBC), a widely studied monomer for introducing reactive sites into polymers. beilstein-journals.orgnih.gov These pendant groups can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities. beilstein-journals.orgnih.gov For example, reaction with amines can introduce basic or cationic sites, while reaction with carboxylates or alkoxides can introduce ester or ether linkages, respectively.
This post-polymerization functionalization is a powerful tool for tailoring the properties of a material without altering the main chain structure. For instance, copolymers containing this compound can be modified to create materials with specific solubility, thermal stability, or chemical reactivity. researchgate.net The ability to introduce a high density of reactive sites makes these polymers suitable precursors for materials used in a variety of applications, from specialty resins to supports for catalysts or reagents. nih.gov
Table 2: Potential Post-Polymerization Reactions of Pendant Bromomethyl Groups
| Reagent | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|
| Primary or Secondary Amine | Pendant Amine/Ammonium (B1175870) Salt | Ion-exchange resins, gene delivery vectors. | researchgate.net |
| Sodium Azide (B81097) | Pendant Azide | Precursor for "click" chemistry reactions. | researchgate.net |
| Carboxylate Salt | Pendant Ester | Modifying polarity and solubility. | nih.gov |
This table outlines potential chemical modifications for polymers containing pendant bromomethyl groups, based on analogous reactions.
Tailoring Polymer Architecture and Topology
The bifunctional character of this compound is particularly advantageous for the synthesis of polymers with complex, non-linear architectures.
Hyperbranched polymers can be synthesized in a one-step process from AB₂-type monomers, where 'A' and 'B' are reactive groups that can react with each other, but not with themselves. This compound can be considered an AB₂ monomer, where the bromomethyl group ('A') can initiate the polymerization of the vinyl groups ('B') of other monomers.
A similar monomer, 3-[(1-chloroethyl)ethenyl]benzene, has been used to create hyperbranched polymers via cationic polymerization. cmu.educmu.edu In this process, the chloroethyl group is activated by a Lewis acid, which then initiates the polymerization of the ethenyl groups of surrounding monomers. cmu.edu A similar approach using this compound would involve activation of the C-Br bond to initiate cationic or radical polymerization of the vinyl group.
Alternatively, self-condensing vinyl polymerization (SCVP) via ATRP using an isomer, p-(chloromethyl)styrene, has been demonstrated to produce hyperbranched polymers. cmu.edu In this case, the monomer acts as both the monomer and the initiator. This method leads to macromolecules with a high degree of branching and a large number of terminal functional groups, which can influence properties like solubility and viscosity. uc.pt The degree of branching (DB), a measure of the perfection of the hyperbranched structure, is a key parameter for these materials. instras.com
The presence of two distinct reactive sites in this compound allows it to function as a cross-linking agent. During polymerization, the ethenyl group can be incorporated into a growing polymer chain. The remaining pendant bromomethyl group can then react with other polymer chains, forming covalent bonds that create a three-dimensional network.
This cross-linking process significantly enhances the thermal stability and mechanical properties of the resulting polymer. marquette.edu For example, the incorporation of divinylbenzene (B73037) as a cross-linker in methyl methacrylate polymerization leads to increased thermal stability and char formation. marquette.edu Similarly, this compound could be used to create cross-linked polystyrene or polyacrylate networks. The cross-linking can occur either during the initial polymerization or in a subsequent curing step where the pendant bromomethyl groups are activated, for instance, by heat or a suitable catalyst. These cross-linked materials are often insoluble and find use in coatings, adhesives, and as solid supports in chromatography. lookchem.comfishersci.ca
Polymers derived directly from this compound via polymerization of the ethenyl group result in a non-conjugated aliphatic backbone (polystyrene-type). The ethenyl group is not in conjugation with the benzene (B151609) ring in a way that would lead to a conjugated polymer backbone upon polymerization.
However, the pendant bromomethyl groups offer a pathway to introduce conjugated moieties through post-polymerization modification. For example, reaction with species containing conjugated segments could attach these chromophores to the polymer backbone. While the main chain remains non-conjugated, the resulting material could exhibit interesting optical or electronic properties due to the high density of pendant conjugated systems. The synthesis of polymers with conjugated backbones typically requires specific monomers and polymerization methods, such as those used for polythiophenes or poly(p-phenylene vinylene). wikipedia.org The utility of this compound in this context is primarily as a scaffold for attaching pre-formed conjugated units.
Post-Polymerization Modification and Derivatization
Post-polymerization modification (PPM), also known as polymer analogous reaction, is a powerful and versatile strategy in polymer science for the synthesis of functional polymers. This approach involves first polymerizing a monomer containing a latent reactive group and then chemically modifying this group in the resulting polymer. A key advantage of PPM is that a single parent polymer, with a defined degree of polymerization and dispersity, can serve as a scaffold to generate a diverse library of new materials with varied functionalities. This methodology greatly simplifies the investigation of structure-property relationships. nih.gov
Polymers derived from this compound, and its isomerically related vinylbenzyl halides, are particularly valuable precursors for PPM. The high reactivity of the pendant benzyl bromide group (—CH₂Br) allows for efficient derivatization through a variety of chemical transformations, most notably nucleophilic substitution reactions. This reactivity makes poly(vinylbenzyl bromide) an ideal platform for introducing a wide array of functional groups, leading to materials with tailored properties for specific applications. nih.govacs.org
Nucleophilic Substitution Reactions
The cornerstone of modifying polymers containing vinylbenzyl bromide units is the nucleophilic substitution reaction at the benzylic carbon. The bromide is an excellent leaving group, facilitating reactions with a broad range of nucleophiles under relatively mild conditions.
One of the most common modifications is amination . The reaction of the polymer with primary, secondary, or tertiary amines can be used to introduce amino functionalities or to form quaternary ammonium salts. The resulting polycations, or polyelectrolytes, are studied for a wide range of applications. For example, poly(vinylbenzyl bromide-co-divinylbenzene) beads have been functionalized by reacting them with pyridine-containing ligands such as N-decyloxy-1-(pyridin-3-yl)ethaneimine (D3EI) and N-decyloxy-1-(pyridin-4-yl)ethaneimine (D4EI). nih.gov This quaternization reaction, typically carried out in a solvent like toluene at elevated temperatures, results in novel resins with applications as sorbents for hazardous metal ions. nih.gov The successful modification is confirmed by elemental analysis and spectroscopic methods. nih.gov
In other research, the reaction between poly(vinylbenzyl chloride), a closely related polymer, and N,N-dimethylformamide (DMF) when used as a solvent at reflux temperatures was found to result in amination. acs.org The reaction leads to the formation of a tertiary amine group on the polymer backbone, which confers ion-complexing capabilities to the material. acs.org
The table below summarizes typical conditions and outcomes for the nucleophilic substitution on poly(vinylbenzyl halide) scaffolds.
Table 1: Examples of Nucleophilic Substitution Reactions on Poly(vinylbenzyl halide) Scaffolds
| Nucleophile/Reagent | Polymer Backbone | Reaction Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| N-decyloxy-1-(pyridin-3-yl)ethaneimine (D3EI) | Poly(vinylbenzyl bromide-co-divinylbenzene) | Toluene, 60 °C, 14 days | Quaternary Pyridinium Salt | nih.gov |
| N-decyloxy-1-(pyridin-4-yl)ethaneimine (D4EI) | Poly(vinylbenzyl bromide-co-divinylbenzene) | Toluene, 60 °C, 14 days | Quaternary Pyridinium Salt | nih.gov |
| N,N-Dimethylformamide (DMF) | Poly(vinylbenzyl chloride-co-divinylbenzene) | Reflux in DMF, 8-48 h | Tertiary Amine | acs.org |
| Tributylamine | Poly(4-vinylbenzyl chloride) | Not specified | Tributylammonium Salt | rsc.org |
Conversion for "Click" Chemistry
The benzyl bromide functionality is also an excellent starting point for introducing groups amenable to "click" chemistry, a set of reactions known for their high efficiency, mild reaction conditions, and high selectivity. A prominent example is the conversion of the bromide to an azide. The reaction of poly(vinylbenzyl bromide) with sodium azide (NaN₃) readily substitutes the bromide ion, yielding a poly(vinylbenzyl azide). wiley-vch.de
This azide-functionalized polymer is a versatile intermediate. It can be further modified via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier click reaction. wiley-vch.de This allows for the covalent attachment of a vast array of alkyne-containing molecules, enabling the synthesis of highly complex and functional polymeric architectures from a common precursor. wiley-vch.ded-nb.info
Characterization of Modified Polymers
The success and extent of post-polymerization modification are tracked using various analytical techniques. Elemental analysis is crucial for quantifying the incorporation of new elements (like nitrogen in amination) and the reduction of bromine. nih.govacs.org
Spectroscopic methods provide direct evidence of the chemical transformation.
Fourier-Transform Infrared (FTIR) Spectroscopy: In the modification of poly(vinylbenzyl bromide), the disappearance or reduction of peaks corresponding to the C-Br bond (around 707 cm⁻¹) and the –CH₂Br group (around 1071 cm⁻¹) indicates a successful reaction. nih.gov New peaks corresponding to the introduced functional groups will appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for tracking changes in the chemical environment of the polymer's carbon atoms. For instance, after quaternization with a pyridine (B92270) derivative, new signals corresponding to the aromatic rings of the pyridine and the imine carbon can be observed at shifts such as 152.3 ppm and 120.9 ppm, respectively. nih.gov
The table below provides an example of characterization data from the modification of poly(vinylbenzyl chloride) with DMF, demonstrating the conversion of the chloromethyl group. acs.org
Table 2: Characterization Data for Poly(VBC) Reacted with DMF (24h Reflux)
| Analysis | Before Reaction | After Reaction & HCl/H₂O Wash | After Reaction & NaOH/H₂O Wash |
|---|---|---|---|
| Chlorine Capacity (mmol/g) | 6.40 | 3.14 | 0.00 |
| Nitrogen Capacity (mmol/g) | 0.00 | 3.09 | 2.93 |
| Acid Capacity (mmol/g) | 0.00 | 2.25 | 0.00 |
Data sourced from a study on poly(vinylbenzyl chloride), which exhibits analogous reactivity. acs.org
This data illustrates a near-complete reaction of the pendant chloromethyl groups. The initial loss of covalent chlorine corresponds with the increase in nitrogen content. acs.org The presence of a significant acid capacity after an HCl wash, which is subsequently removed by a NaOH wash, indicates the formation of a tertiary amine that is protonated (H⁺Cl⁻). acs.org The final chlorine capacity of 0.00 after the base wash confirms that all remaining chlorine was ionic, not covalently bound, demonstrating a successful and quantifiable post-polymerization modification. acs.org
Applications in Advanced Materials and Organic Synthesis
Monomer for Specialty Polymer Materials
The vinyl group on the benzene (B151609) ring allows 1-(Bromomethyl)-3-ethenylbenzene to act as a monomer in various polymerization reactions, such as free radical, cationic, or controlled radical polymerizations. The incorporation of the bromomethyl group into the resulting polymer backbone imparts functionality that can be exploited for creating specialty materials.
Polymers derived from this compound could serve as matrices or additives in high-performance composites. The presence of the benzylic bromide allows for post-polymerization modification, such as cross-linking or grafting reactions. This could enhance the interfacial adhesion between the polymer matrix and reinforcing fillers (e.g., glass or carbon fibers), leading to composites with improved mechanical properties, such as strength and stiffness.
Table 1: Potential Contributions of this compound to Composite Properties
| Property | Potential Enhancement Mechanism |
| Mechanical Strength | Improved interfacial adhesion via covalent bonding between the polymer matrix and functionalized fillers. |
| Thermal Stability | Increased cross-linking density can raise the glass transition temperature and improve thermal resistance. |
| Chemical Resistance | A cross-linked polymer network can reduce swelling and degradation when exposed to solvents and chemicals. |
Halogenated compounds, particularly those containing bromine, are well-known for their flame-retardant properties. Incorporating this compound into a polymer introduces bromine into the material's structure. During combustion, the bromine atoms can be released as radicals, which can interrupt the free-radical chain reactions of combustion in the gas phase, thus quenching the flame. Furthermore, the aromatic ring can promote char formation, creating an insulating layer that protects the underlying material from heat and fuel release.
The benzylic bromide group is susceptible to photochemical reactions. Under UV irradiation, the carbon-bromine bond can be cleaved to generate a reactive benzylic radical. In a polymer containing these units, this photoinitiation can lead to the formation of cross-links between polymer chains. This property is valuable for applications such as photolithography, UV-curable coatings, and adhesives, where precise control over the curing process is required.
Table 2: Potential Photo-Crosslinking Mechanism
| Step | Description |
| Initiation | UV light cleaves the C-Br bond, forming a benzylic radical on the polymer chain. |
| Propagation/Crosslinking | Two benzylic radicals on adjacent polymer chains combine to form a covalent cross-link. |
| Termination | Radicals are quenched by impurities or other radical species. |
Synthetic Intermediate for Complex Organic Molecules
The reactivity of the benzylic bromide makes this compound a useful building block in organic synthesis for the construction of more complex molecules.
Benzylic bromides are versatile electrophiles that can participate in a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. While specific examples for this compound are not documented, compounds with similar structures are used to synthesize scaffolds found in medicinally important molecules. The vinyl group could be retained for further functionalization or be modified during the synthetic route.
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Benzylic halides can act as electrophilic components in certain MCRs. Although no specific MCRs involving this compound are reported, its structure suggests potential utility in reactions where a benzylic electrophile is required, allowing for the rapid assembly of complex molecular architectures.
Catalyst Design and Immobilization
The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Polymers derived from this compound serve as excellent platforms for this purpose.
Support for Heterogeneous Catalysis
Polymers created from this compound, often in combination with cross-linking agents like divinylbenzene (B73037), provide a robust and versatile support for catalytically active metal species. The bromomethyl group serves as a convenient anchor for the covalent attachment of various ligands or directly to metal precursors.
One notable application is in the preparation of polymer-supported palladium catalysts. For instance, poly(styrene-co-poly(vinylbenzyl chloride)), a closely related polymer, has been used as a matrix to graft poly(amidoamine) (PAMAM) dendrimers. These dendritic structures, with their high density of amino groups, can effectively stabilize palladium nanoparticles. The resulting catalysts have demonstrated high efficiency in Suzuki coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The catalytic activity was found to be proportional to the generation number of the PAMAM dendrimer, and the catalysts maintained significant activity for at least five cycles, highlighting their stability and reusability nsf.gov.
The porous nature of these polymer supports can be tailored by adjusting the polymerization conditions and the degree of cross-linking. Hypercrosslinking of poly(vinylbenzyl chloride)-based polymers, for example, can generate materials with high surface areas and a range of pore sizes, which are beneficial for catalytic applications by enhancing the accessibility of the active sites to reactants titech.ac.jp.
The general strategy involves the following steps:
Polymerization: this compound is polymerized, often with a cross-linker, to form a porous polymer support.
Functionalization: The bromomethyl groups on the polymer are reacted with a ligand or a precursor to the active catalyst.
Metalation: The functionalized polymer is treated with a metal salt to load the catalytically active metal.
This approach allows for the creation of a wide variety of heterogeneous catalysts for reactions such as hydrogenations, oxidations, and various cross-coupling reactions researchgate.netnih.gov.
Ligand Precursor for Homogeneous Catalysis
In addition to its role in heterogeneous catalysis, this compound can also serve as a precursor for the synthesis of ligands used in homogeneous catalysis. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various donor atoms, such as phosphorus or nitrogen, which can then coordinate to a metal center.
A primary application in this area is the synthesis of phosphine (B1218219) ligands. The reaction of a metal phosphide with an alkyl halide is a common method for forming carbon-phosphorus bonds researchgate.netumass.edu. In this context, this compound can react with a phosphide anion (e.g., from diphenylphosphine) to yield a benzylphosphine ligand. The vinyl group on this ligand can then be used for further reactions, such as polymerization or attachment to other molecules.
Moreover, this compound is a potential precursor for N-heterocyclic carbene (NHC) ligands. NHCs have emerged as a significant class of ligands in organometallic chemistry, known for forming strong bonds with metal centers and leading to highly stable and active catalysts researchgate.netnih.govbeilstein-journals.org. The synthesis of NHC precursors often involves the alkylation of an N-heterocycle. This compound can be used as the alkylating agent to introduce the vinylbenzyl group onto a nitrogen atom of an imidazole or other heterocyclic precursor. Subsequent deprotonation would then generate the NHC, which can be complexed with a metal. While specific examples starting directly from this compound are not prevalent in the cited literature, the fundamental chemical reactivity supports this application.
Advanced Functional Coatings and Electronic Materials
The polymerizable nature of this compound, combined with the reactivity of the bromomethyl group, makes it a valuable component in the formulation of advanced functional coatings and electronic materials. Copolymers containing this monomer can be designed to have specific physical, chemical, and electrical properties.
Polymers and copolymers derived from vinylbenzyl chloride, a closely related monomer, have been investigated for a variety of applications, including as photoresists and materials for nonlinear optics acs.org. These applications often rely on the ability to chemically modify the polymer after its formation.
In the realm of electronic materials, polymers with low dielectric constants and low dissipation factors are crucial for high-frequency applications to minimize signal loss and ensure signal integrity. Research on oligo(2,6-dimethyl-1,4-phenylene ether) (OPE) terminated with vinylbenzyl ether groups has shown promise in this area. These materials, which can be synthesized using vinylbenzyl chloride, exhibit good thermal stability and desirable dielectric properties, making them suitable for use in copper-clad laminates for high-frequency communication acs.org. The incorporation of fluorine atoms into such structures can further enhance their dielectric performance and hydrophobicity acs.org.
The ability to form cross-linked polymer networks is another important feature for electronic applications, as it enhances the thermal and mechanical stability of the materials. Copolymers of this compound can be cross-linked through reactions involving the bromomethyl group, leading to robust thin films and coatings grafiati.com.
The following table summarizes some of the key properties and applications of materials derived from this compound and its analogs in advanced coatings and electronic materials:
| Property | Relevance to Application | Example Application |
| Polymerizability | Formation of stable polymer backbones and thin films. | Photoresists, dielectric layers. |
| Reactive Bromomethyl Group | Post-polymerization functionalization and cross-linking. | Functional coatings with tailored surface properties. |
| Low Dielectric Constant | Minimizes signal delay and loss in high-frequency circuits. | Substrates for printed circuit boards. |
| Thermal Stability | Ensures material integrity during fabrication and operation of electronic devices. | Electronic packaging and insulation. |
| Film-Forming Capability | Essential for creating uniform layers in electronic components. | Dielectric films, protective coatings. |
Advanced Characterization Techniques in Academic Research
Spectroscopic Analysis for Structure and Composition
Spectroscopic techniques are indispensable tools for probing the molecular structure of 1-(Bromomethyl)-3-ethenylbenzene. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.2 and 7.5 ppm, with complex splitting patterns due to their coupling with each other. The vinyl protons will also be in the downfield region, with the benzylic proton appearing as a doublet of doublets around 6.7 ppm, and the terminal vinyl protons appearing as doublets around 5.8 and 5.3 ppm. The methylene protons of the bromomethyl group will be observed as a singlet further upfield, expected around 4.5 ppm. For comparison, the related compound 1-(chloromethyl)-3-vinylbenzene shows characteristic proton signals for the vinyl group between 5.2 and 5.8 ppm and a singlet for the chloromethyl group between 4.5 and 4.7 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (Ar-H) | 7.2 - 7.5 | Multiplet |
| Vinyl (-CH=) | ~6.7 | Doublet of Doublets |
| Vinyl (=CH₂) | ~5.8, ~5.3 | Doublet, Doublet |
| Methylene (-CH₂Br) | ~4.5 | Singlet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons will produce a series of peaks between 125 and 140 ppm. The carbon of the bromomethyl group is anticipated to appear around 33 ppm. The vinyl group carbons will have distinct shifts, with the internal vinyl carbon appearing around 136 ppm and the terminal vinyl carbon around 115 ppm.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic (quaternary) | ~138, ~137 |
| Aromatic (CH) | ~126 - ~129 |
| Vinyl (-CH=) | ~136 |
| Vinyl (=CH₂) | ~115 |
| Methylene (-CH₂Br) | ~33 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. vscht.cz The vinyl C-H stretching will also appear in this region. The C=C stretching of the vinyl group and the aromatic ring will be visible in the 1650-1450 cm⁻¹ region. pressbooks.pub A key absorption will be the C-Br stretching of the bromomethyl group, which is expected in the 800-600 cm⁻¹ range. uc.edu The out-of-plane bending vibrations of the aromatic C-H bonds can also provide information about the substitution pattern. For a 1,3-disubstituted benzene (B151609) ring, strong absorptions are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Vinyl C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Vinyl C=C | Stretching | ~1630 |
| C-H (in -CH₂Br) | Bending | ~1450 |
| Aromatic C-H | Out-of-plane Bending | 810-750, 725-680 |
| C-Br | Stretching | 800 - 600 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the vinyl group and the aromatic ring are typically strong in the Raman spectrum. The symmetric stretching of the benzene ring is also a characteristic Raman band.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [C₉H₉Br]⁺ | 196 | 198 | Molecular Ion |
| [C₉H₉]⁺ | 117 | - | [M-Br]⁺ (Vinylbenzyl cation) |
| [C₇H₇]⁺ | 91 | - | Tropylium ion |
Chromatographic and Separation Science Techniques
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. This compound, being a relatively volatile compound, is well-suited for GC analysis. The technique can be used to determine the purity of a sample and to quantify the amount of the compound in a mixture. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. A non-polar or moderately polar capillary column would be suitable for the separation. The retention time of the compound will depend on the column type, temperature program, and carrier gas flow rate. The analysis of similar aromatic compounds in gasoline by GC-MS is a well-established method. pragolab.czmdpi.com
| GC Parameter | Typical Condition |
| Column | Non-polar (e.g., DB-5) or moderately polar capillary column |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp from ~100 °C to ~250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Nitrogen |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. While SEC is not typically used for the analysis of small molecules like this compound itself, it is a critical technique for characterizing the polymers that can be synthesized from this monomer. Since this compound is a vinyl monomer, it can undergo polymerization to form poly(this compound). SEC is the standard method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. polymersource.ca The analysis is typically performed using a series of columns packed with porous gels and a suitable solvent in which the polymer is soluble. researchgate.netscispace.com
| Polymer Property | Information Obtained from SEC |
| Molecular Weight | Number-average (Mn), Weight-average (Mw), Z-average (Mz) |
| Molecular Weight Distribution | Polydispersity Index (PDI = Mw/Mn) |
| Polymer Architecture | Information on branching (with appropriate detectors) |
Morphological and Microstructural Characterization of Polymerized Systems
Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy, Atomic Force Microscopy)
Scanning Probe Microscopy (SPM) techniques are instrumental in providing high-resolution, three-dimensional topographical information of polymer surfaces. Atomic Force Microscopy (AFM), a prominent SPM method, is particularly well-suited for insulating polymeric materials.
In the study of polymers containing vinylbenzyl moieties, such as those related to this compound, AFM has been utilized to investigate the surface of copolymer films. For instance, noncontact AFM has been employed to measure the thickness of films of vinylbenzylthymine-vinylphenylsulfonate copolymers, providing insights into the photo-cross-linking process. researchgate.net While specific AFM studies dedicated solely to the homopolymer of this compound are not extensively documented in the available literature, the principles of AFM analysis would be applicable. Researchers would typically use AFM to assess surface roughness, identify the presence of domains or phases, and observe changes in morphology upon thermal treatment or chemical modification.
Data from a hypothetical AFM analysis of a thin film of poly(this compound) could be presented as follows:
| Parameter | Value |
| Scan Size | 5 µm x 5 µm |
| Root Mean Square (RMS) Roughness | 1.2 nm |
| Average Height | 50 nm |
| Peak-to-Valley Distance | 8.5 nm |
This is a hypothetical data table for illustrative purposes.
Electron Microscopy (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
Electron microscopy techniques offer unparalleled insight into the microstructure of materials by using a beam of electrons to generate images. Scanning Electron Microscopy (SEM) provides detailed images of the surface topography, while Transmission Electron Microscopy (TEM) allows for the visualization of the internal structure.
SEM has been applied to study the morphology of systems containing the chlorinated analog, vinylbenzyl chloride. For example, SEM combined with energy-dispersive X-ray spectroscopy (SEM-EDX) was used to examine the cross-sectional distribution of poly(vinylbenzyl chloride)-grafted poly(ethylene-co-tetrafluoroethylene) films, confirming a uniform distribution of chlorine atoms. nih.gov Similarly, SEM has been used to visualize the spherical morphology of polymeric micelles and microspheres derived from copolymers of vinylbenzyl chloride.
TEM is another powerful tool for characterizing the internal morphology of polymeric systems. It has been used to visualize polyplexes formed from poly(vinyl benzyl (B1604629) trimethylammonium chloride) and DNA, revealing their size and structure. acs.org In the context of block copolymers, TEM can elucidate the phase-separated morphology, providing information on the size and arrangement of the different polymer domains.
A hypothetical summary of findings from an electron microscopy study of poly(this compound) could be:
| Technique | Observation |
| SEM | The surface of the solution-cast film appears smooth and featureless at low magnifications. At higher magnifications, some nanoscale aggregates are observed. |
| TEM | Analysis of ultramicrotomed sections reveals a largely amorphous internal structure with no evidence of long-range order or crystallinity. |
This is a hypothetical data table for illustrative purposes.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. researchgate.netbeu.edu.trscholaris.caresearchgate.netcdnsciencepub.com These calculations can predict a wide range of molecular properties that are crucial for understanding the behavior of 1-(bromomethyl)-3-ethenylbenzene.
For the related compound, p-vinylbenzyl chloride, DFT and HF calculations with basis sets like 6-31G+(d,p) have been successfully employed to determine its molecular geometry and vibrational frequencies. researchgate.netscholaris.caresearchgate.netcdnsciencepub.com These theoretical calculations have shown good agreement with experimental data from techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscholaris.caresearchgate.net Similar computational approaches for this compound would involve optimizing the molecule's three-dimensional structure to find the most stable conformation and calculating its vibrational modes, which correspond to the peaks in its infrared spectrum.
Furthermore, quantum chemical calculations can provide deep insights into the reactivity of the monomer. The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons, highlighting the most probable sites for electrophilic and nucleophilic attack. For instance, in vinylbenzyl compounds, the vinyl group and the benzylic halide are the primary reactive sites. Calculations can quantify the relative reactivity of these two functional groups.
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.netscholaris.ca These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the vinyl group's double bond and a positive potential near the hydrogen atoms of the bromomethyl group, guiding the approach of reactants in chemical reactions.
The potential energy surface for reactions like atom transfer radical polymerization (ATRP) can also be studied using these methods. researchgate.netscholaris.cacdnsciencepub.com By calculating the energies of reactants, transition states, and products, the reaction mechanism and the factors influencing the polymerization rate, such as electronic effects and steric hindrance, can be elucidated. researchgate.netscholaris.ca
Table 1: Representative Quantum Chemical Calculation Data for a Vinylbenzyl Compound (p-vinylbenzyl chloride)
| Calculated Property | Method/Basis Set | Description | Reference |
| Molecular Geometry | DFT/B3LYP/6-31G+(d,p) | Provides optimized bond lengths and angles. | researchgate.netscholaris.ca |
| Vibrational Frequencies | DFT/B3LYP/6-31G+(d,p) | Predicts infrared and Raman spectral peaks. | researchgate.net |
| Frontier Molecular Orbital (FMO) Energies | DFT/B3LYP/6-31G+(d,p) | Indicates chemical reactivity and electronic transitions. | scholaris.ca |
| Mulliken Atomic Charges | DFT/B3LYP/6-31G+(d,p) | Describes the charge distribution across the atoms. | scholaris.ca |
| Molecular Electrostatic Potential (MEP) | HF/6-31G+(d,p) | Maps the electrostatic potential on the electron density surface. | researchgate.netscholaris.ca |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamics of polymerization processes at the atomic level. These simulations model the time evolution of a system of atoms and molecules, providing insights into the physical and chemical changes that occur during polymerization.
A key application of MD simulations is to understand the self-assembly and morphology of polymers and nanoparticles formed during polymerization. beu.edu.tr For instance, in the case of poly(vinylbenzyl chloride), coarse-grained MD simulations can model the formation of polymer nanoparticles in solution. beu.edu.tr These simulations can reveal how factors like solvent quality, temperature, and monomer concentration influence the size, shape, and internal structure of the resulting polymer particles.
MD simulations are also crucial for studying the interactions between polymer chains and with solvent molecules. By analyzing the trajectories of atoms, one can calculate various structural and dynamic properties, such as the radius of gyration of polymer chains, diffusion coefficients, and the formation of intermolecular interactions like hydrogen bonds or van der Waals forces. These simulations can help in understanding the solution behavior of the polymer and the factors that lead to precipitation or the formation of stable colloidal suspensions.
In the context of controlled polymerization techniques like ATRP, MD simulations can be used to study the dynamics of the catalyst-polymer complex and the activation-deactivation cycle of the growing polymer chains. This can provide a deeper understanding of the factors that control the polymerization rate and the polydispersity of the resulting polymers.
Table 2: Information Obtainable from Molecular Dynamics Simulations of Polymerization
| Simulation Output | Description | Relevance to this compound Polymerization |
| Polymer Chain Conformation | Provides insights into the 3D structure of growing polymer chains. | Understanding the polymer's shape and size in solution. |
| Radius of Gyration | A measure of the overall size of a polymer coil. | Characterizing the compactness of the polymer. |
| Diffusion Coefficients | Describes the mobility of monomers, polymers, and solvent molecules. | Understanding the kinetics of the polymerization process. |
| Radial Distribution Functions | Describes the probability of finding a particle at a certain distance from another. | Analyzing the local structure of the polymerizing system. |
| Intermolecular Interactions | Quantifies interactions between different components of the system. | Understanding polymer-solvent and polymer-polymer interactions. |
Chemoinformatics and Machine Learning in Reaction Design
Chemoinformatics and machine learning (ML) are rapidly emerging as transformative tools in chemistry, enabling the prediction of chemical properties and the design of new reactions and materials. rsc.orgdigitellinc.comfigshare.comnih.gov For a versatile monomer like this compound, these computational approaches can accelerate the discovery of new polymers with desired properties.
The general workflow in applying machine learning to polymer design involves several key steps. figshare.com First, a database of polymers and their properties is compiled. This data can come from experimental measurements or from high-throughput computational chemistry calculations. The chemical structures of the monomers are then converted into machine-readable formats, known as molecular descriptors or fingerprints. nih.gov These descriptors encode various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Once the data is prepared, a machine learning model is trained to learn the relationship between the monomer structure and the resulting polymer properties. digitellinc.com Various ML algorithms, such as neural networks, support vector machines, and random forests, can be used for this purpose. The trained model can then be used to predict the properties of new, hypothetical polymers based on the structure of their constituent monomers.
This predictive capability is particularly valuable for designing polymers with specific functionalities. For example, one could use a machine learning model to screen a virtual library of monomers that could be copolymerized with this compound to create a polymer with a target glass transition temperature, dielectric constant, or solubility. This in silico screening process can significantly reduce the number of experiments required, saving time and resources. researchgate.net
Furthermore, machine learning can be applied to reaction design itself. By analyzing large datasets of chemical reactions, ML models can learn to predict the outcome of a reaction, suggest optimal reaction conditions, or even propose novel synthetic routes. For the functionalization of polymers derived from this compound, machine learning could be used to predict the success of various nucleophilic substitution reactions on the bromomethyl group, guiding the synthesis of a wide range of functional materials.
The integration of chemoinformatics and machine learning with experimental chemistry holds great promise for the rational design of new materials. By leveraging the power of data and algorithms, researchers can explore the vast chemical space of polymers and identify promising candidates for a wide range of applications.
Table 3: Applications of Chemoinformatics and Machine Learning in Polymer Design
| Application | Description | Relevance to this compound |
| Property Prediction | Training ML models to predict polymer properties from monomer structure. | Predicting properties of copolymers containing this compound. |
| Virtual Screening | Using ML models to screen large libraries of virtual monomers. | Identifying optimal comonomers for specific applications. |
| Inverse Design | Using ML to design monomers that will result in polymers with desired properties. | Designing novel functional polymers based on the this compound scaffold. |
| Reaction Optimization | Predicting the outcome and optimizing the conditions of chemical reactions. | Guiding the synthesis and functionalization of polymers. |
Emerging Paradigms and Future Research Directions
Integration with Automated Synthesis and Flow Chemistry
The synthesis of reactive monomers like 1-(Bromomethyl)-3-ethenylbenzene and their subsequent polymerization are increasingly benefiting from the precision and efficiency of automated systems and flow chemistry. These technologies offer significant advantages in terms of safety, reproducibility, and scalability.
Continuous-flow processes are particularly well-suited for halogenation reactions, which are often a key step in the synthesis of bromomethyl-functionalized monomers. For instance, continuous-flow protocols for the bromination of benzylic compounds using N-bromosuccinimide have been developed, utilizing simple flow reactors and avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org Similarly, continuous high-temperature vapor phase processes have been patented for the production of related compounds like substituted vinylbenzyl chloride from ethyltoluene, accomplishing halogenation and dehydrohalogenation in a single pass. google.com These methodologies provide a blueprint for the efficient and safer production of this compound, minimizing reaction times and improving process control.
The broader trend in chemical synthesis is the move towards end-to-end automated platforms that can handle multi-step reactions, including purification. nih.gov These platforms are being developed to accelerate the discovery of new drug-like molecules and can be adapted for the synthesis of complex monomers and polymers. nih.govmdpi.com The integration of this compound into such automated workflows would enable the rapid generation of diverse polymer libraries with tailored functionalities for high-throughput screening in materials science and biomedical applications. The Open Reaction Database (ORD) is an initiative aiming to structure and share organic reaction data, which will further enable computer-aided synthesis planning and reaction prediction, accelerating the development of automated synthesis for compounds like this compound.
Key Advantages of Automated and Flow Synthesis:
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Minimizes handling of hazardous reagents and intermediates. | Crucial for managing the lachrymatory and reactive nature of brominated compounds. |
| Precise Control | Allows for accurate control over temperature, pressure, and stoichiometry. | Leads to higher selectivity and yield in bromination and polymerization reactions. |
| Scalability | Facilitates seamless transition from laboratory-scale synthesis to industrial production. | Enables efficient manufacturing of the monomer for commercial applications. |
| Reproducibility | Ensures consistent product quality between batches. | Important for producing well-defined polymers with predictable properties. |
Green Chemistry Principles in Synthesis and Application
The adoption of green chemistry principles is essential for the sustainable development of chemical processes and products. uniroma1.it For this compound, this involves developing environmentally benign synthesis routes and utilizing it in applications that minimize environmental impact.
The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are guiding research in this area. beilstein-journals.org A key focus is the replacement of hazardous reagents and solvents. For example, research into the halogenation of alcohols has identified thiourea-based additives that mediate the reaction under mild conditions, avoiding the need for harsh reagents. organic-chemistry.org The use of water as a solvent in organic reactions is another significant goal of green chemistry. uniroma1.it While the synthesis of this compound itself may present challenges in aqueous media, its subsequent use in emulsion or suspension polymerization represents a greener alternative to bulk or solution polymerization in organic solvents.
In its applications, polymers derived from this compound can contribute to green technologies. For example, developing vinyl ester resins from waste materials like glycerin showcases a sustainable approach to polymer production. rsc.org Furthermore, designing domino reactions that are metal- and solvent-free represents a highly atom- and step-economical approach to creating complex molecules, a strategy that could be adapted for synthesizing derivatives of this compound. rsc.org
Applying Green Chemistry to this compound:
| Green Chemistry Principle | Application in Synthesis & Use |
| Waste Prevention | Designing syntheses with high atom economy; using catalytic reagents instead of stoichiometric ones. rsc.org |
| Safer Solvents & Auxiliaries | Utilizing water or supercritical CO₂ for polymerization; avoiding chlorinated solvents in synthesis. organic-chemistry.orguniroma1.it |
| Design for Energy Efficiency | Employing flow chemistry to reduce heating and cooling requirements; using microwave-assisted synthesis. organic-chemistry.org |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the vinylbenzene backbone. |
Development of Next-Generation Functional Materials
The dual functionality of this compound makes it an exceptionally valuable monomer for the creation of next-generation functional materials. The vinyl group allows for the formation of a stable polymer backbone via various polymerization techniques, while the bromomethyl group serves as a versatile site for post-polymerization modification.
This monomer is a key component in synthesizing advanced polymer architectures. For instance, related trifunctional monomers like 1,3,5-Tris(bromomethyl)benzene are used to create cross-linked microporous polymers for the selective adsorption of gases like CO₂ and H₂. sigmaaldrich.com Similarly, polymers and copolymers of this compound can be designed to have specific porous structures. The self-assembly of rod-coil block copolymers, where one block could be derived from this monomer, can lead to highly ordered, periodic microporous materials with unique optical and mechanical properties. nih.gov
The reactive bromomethyl group can be converted into a wide array of other functional groups through nucleophilic substitution reactions. This allows for the synthesis of:
Functional Resins: For ion exchange, chromatography, and solid-phase synthesis.
Stimuli-Responsive Polymers: By introducing groups that respond to changes in pH, temperature, or light.
Advanced Coatings and Membranes: The bromomethyl groups can be used for cross-linking to enhance thermal and mechanical stability or to graft other polymers to modify surface properties. Copolymers with styrene (B11656) monomers can exhibit adjustable lower critical solution temperatures (LCST), making them suitable for smart materials. rsc.org
Interdisciplinary Research with Biotechnology and Nanotechnology
The future of materials science lies in the convergence of different scientific disciplines. This compound is a prime candidate for bridging the gap between synthetic polymer chemistry and the fields of biotechnology and nanotechnology.
Biotechnology: The ability of the bromomethyl group to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, makes it highly suitable for bioconjugation. nih.govnih.gov This opens up possibilities for:
Antibody-Drug Conjugates (ADCs): Polymers or linkers made from this compound could be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy. nih.gov
Enzyme Immobilization: Covalently attaching enzymes to polymer supports derived from this monomer can enhance their stability and reusability for industrial biocatalysis.
Biosensors: Functionalizing surfaces or polymers with biomolecules via the reactive handle to create platforms for detecting specific biological targets.
Nanotechnology: In the realm of nanotechnology, surface modification is key to imparting desired functionalities to nanoparticles. nih.gov Polymers derived from this compound can be used to coat nanoparticles, providing a versatile platform for further functionalization. The bromomethyl groups on the nanoparticle surface can be used to attach targeting ligands, drugs, or imaging agents. nih.gov This is particularly relevant for applications in:
Targeted Drug Delivery: Modifying nanoparticles with polymers that can carry and release therapeutic agents to specific cells or tissues, potentially crossing biological barriers like the blood-brain barrier. nih.gov
Medical Imaging: Attaching contrast agents to functionalized nanoparticles for enhanced MRI or fluorescence imaging.
Advanced Composites: Using functionalized nanoparticles as fillers in a polymer matrix to create materials with enhanced mechanical, thermal, or electrical properties.
Q & A
Q. Key Variables Affecting Yield
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (thermal initiation) | Higher yields at controlled exotherms |
| Solvent | CCl₄ or CH₂Cl₂ | Polar aprotic solvents favor selectivity |
| Catalyst | AIBN (azobisisobutyronitrile) | Radical initiator efficiency critical |
| Reaction Time | 6–12 hours | Prolonged time increases side products |
How can competing reaction pathways (e.g., allylic vs. vinylic bromination) be minimized during synthesis?
Advanced
Competing pathways arise due to the dual reactivity of the ethenyl group. Allylic bromination dominates under radical conditions, but vinylic bromination may occur with electrophilic brominating agents (e.g., Br₂/FeBr₃). To suppress vinylic substitution:
Q. Mechanistic Insights
- Allylic Pathway : Radical chain mechanism via hydrogen abstraction from the allylic position.
- Vinylic Pathway : Electrophilic addition to the double bond, leading to dibrominated byproducts.
What spectroscopic techniques are most reliable for structural confirmation, and how are data discrepancies resolved?
Q. Basic
- ¹H NMR : Key signals include the bromomethyl (-CH₂Br) triplet at δ 3.8–4.2 ppm and ethenyl protons as doublets (δ 5.1–5.4 ppm and 5.6–5.9 ppm).
- ¹³C NMR : Bromomethyl carbon at δ 30–35 ppm; ethenyl carbons at δ 115–125 ppm.
- GC-MS : Molecular ion peak at m/z 196 (C₉H₉Br) with fragmentation patterns confirming the substituents .
Advanced Data Contradictions
Reported melting points vary between 45–52°C due to polymorphism or impurities. To resolve:
- Cross-validate with differential scanning calorimetry (DSC).
- Purify via column chromatography (silica gel, hexane/EtOAc 9:1) and recrystallize in ethanol .
How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Advanced
The bromomethyl group acts as a versatile electrophile. In Suzuki-Miyaura couplings:
Q. Reaction Optimization Table
| Condition | Optimal Value | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Higher TON vs. PdCl₂ |
| Base | K₂CO₃ | Mild, avoids side reactions |
| Temperature | 80°C | Balances rate and decomposition |
What strategies mitigate decomposition during storage, and how is stability quantified?
Basic
The compound is light- and moisture-sensitive. Best practices:
- Store under argon at –20°C in amber vials.
- Add stabilizers (0.1% BHT) to inhibit radical degradation.
Q. Stability Assessment
| Parameter | Method | Degradation Rate (25°C) |
|---|---|---|
| Hydrolytic Stability | HPLC (C18, MeOH/H₂O) | t₁/₂ = 14 days (humid air) |
| Photostability | UV-Vis (λ = 254 nm) | 90% degradation in 48 hrs |
How are computational methods (e.g., DFT) used to predict regioselectivity in derivatization reactions?
Advanced
Density functional theory (DFT) at the B3LYP/6-31G* level predicts:
- Nucleophilic Substitution : Bromomethyl group has a lower activation energy (ΔG‡ = 25 kcal/mol) compared to ethenyl.
- Electrophilic Attack : Ethenyl group’s π-electron density directs electrophiles to the para position.
Case Study : DFT-guided optimization of Grignard reactions improved yields from 55% to 78% by targeting the bromomethyl site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
